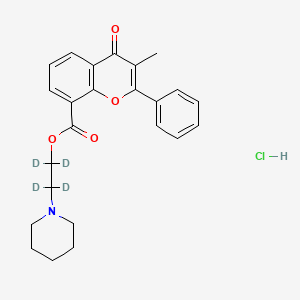
Flavoxate-d4 Hydrochloride
Vue d'ensemble
Description
Flavoxate-d4 Hydrochloride is a muscarinic antagonist and spasmolytic . It is used for the symptomatic relief of conditions associated with lack of muscle control in the bladder, such as dysuria, urgency, and nocturia . It has a molecular formula of C24H22D4ClNO4 and a molecular weight of 431.95 .
Synthesis Analysis
Flavoxate is synthesized from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . The process involves dehydrogenation and provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 15-carbon skeleton possessing 2 phenyl rings and 1 oxacycle . The structure also includes a piperidinoethyl group and a 3-methylflavone-8-carboxylate group .Chemical Reactions Analysis
Flavoxate undergoes various chemical reactions. It exerts an inhibition of the phosphodiesterases, a moderate calcium antagonistic activity, and a local anesthetic effect . The synthesis process involves oxidative cyclization sequences involving dehydrogenation .Physical And Chemical Properties Analysis
This compound is a stable isotope labelled API . It has a molecular weight of 431.95 and a molecular formula of C24H22D4ClNO4 . The compound is stored at +4°C room temperature .Applications De Recherche Scientifique
Electrochemical Analysis for Quantification
Flavoxate hydrochloride's electrochemical behavior has been extensively studied, revealing its application in sensitive and precise electrochemical quantification methods. Research has developed procedures for determining bulk flavoxate hydrochloride and its presence in pharmaceutical formulations like Genurin® S.F, without the need for sample pretreatment or extraction. These methods, including dc-polarography and adsorptive stripping voltammetry, offer limits of quantitation down to 1 × 10^−9 M, showcasing the potential of flavoxate hydrochloride in analytical chemistry for drug quality control and pharmacokinetic studies (Ghoneim, El-Attar, & Razeq, 2007).
Mechanistic Insights in Muscle Relaxation
Flavoxate hydrochloride's effect on human detrusor myocytes has been the subject of pharmacological research, providing valuable insights into its mechanism of action. Studies demonstrate that flavoxate inhibits voltage-dependent L-type Ca2+ currents, leading to muscle relaxation. This inhibition is both concentration and voltage-dependent, offering a molecular basis for its therapeutic use in treating conditions like overactive bladder. The research underscores flavoxate's role in modulating cellular ion channels, contributing to our understanding of muscle pharmacodynamics (Tomoda et al., 2005).
Development of Analytical Methods
The development of high-performance liquid chromatographic (HPLC) methods for determining flavoxate hydrochloride and its hydrolysis products highlights its application in the realm of pharmaceutical analytics. These methods enable the separation and quantification of flavoxate alongside its metabolites, facilitating the study of drug stability and metabolism. Such analytical techniques are crucial for the quality control of flavoxate-containing medications and for understanding the drug's pharmacokinetic properties (El-Gindy, Abdel-Salam, & Sallam, 2008).
Antioxidant Activity Studies
Research into the antioxidant properties of flavoxate and related flavone derivatives contributes to the broader field of studying natural and synthetic compounds for potential therapeutic applications. Flavones are known for their diverse biological activities, including antioxidative effects. Studies focusing on the chemical structure and antioxidant efficacy of flavones provide a foundation for designing novel antioxidants with potential health benefits and therapeutic applications (Masek, Chrześcijańska, Latos, & Zaborski, 2017).
Mécanisme D'action
Target of Action
Flavoxate-d4 Hydrochloride primarily targets the muscarinic receptors in the urinary tract . These receptors play a crucial role in controlling the contraction of smooth muscles in the bladder, which is essential for urinary function .
Mode of Action
This compound is a muscarinic antagonist and a spasmolytic . It works by relaxing the smooth muscle in the urinary tract . This relaxation is achieved through a combination of local anesthetic activity , direct relaxing effects on smooth muscle , and some activity as a muscarinic antagonist .
Biochemical Pathways
It is known that the compound exerts adirect relaxant effect on smooth muscles via phosphodiesterase inhibition . This action provides relief to a variety of smooth muscle spasms, especially useful for the treatment of bladder spasticity .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract, with an onset of action occurring approximately 55 minutes after oral administration . The compound is excreted in the urine, with about 57% of an oral dose being eliminated within 24 hours .
Result of Action
The primary result of this compound’s action is the symptomatic relief of conditions associated with lack of muscle control in the bladder , such as dysuria (painful urination), urgency, and nocturia (excessive urination at night) . By reducing the tonus of smooth muscle in the bladder, it effectively reduces the number of required voids, urge incontinence episodes, urge severity, and improves retention, facilitating increased volume per void .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Flavoxate-d4 Hydrochloride is known to interact with muscarinic acetylcholine receptors (mAChR), acting as an antagonist . It exerts its effects by relaxing the smooth muscle in the urinary tract, providing relief to a variety of smooth muscle spasms .
Cellular Effects
This compound is used to treat bladder symptoms such as painful urination, frequent or urgent urination, increased night-time urination, bladder pain, and incontinence (urine leakage) . These bladder symptoms are often caused by overactive bladder, prostate enlargement, bladder infections, or irritation of the urethra .
Molecular Mechanism
The molecular mechanism of this compound is not entirely clear. It is suggested that its muscle relaxant properties may be due to a direct action on the smooth muscle rather than by antagonizing muscarinic receptors . It may also have local anesthetic activity .
Temporal Effects in Laboratory Settings
The solubility of this compound showed a nonlinear increase with temperature increase . This suggests that the effects of this compound can change over time under different conditions.
Metabolic Pathways
As a muscarinic antagonist, it likely interacts with enzymes and cofactors involved in the cholinergic system .
Propriétés
IUPAC Name |
(1,1,2,2-tetradeuterio-2-piperidin-1-ylethyl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4.ClH/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1H/i15D2,16D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEVKNFZUQEERE-JWIOGAFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3)N4CCCCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675895 | |
| Record name | 2-(Piperidin-1-yl)(~2~H_4_)ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189678-43-0 | |
| Record name | 2-(Piperidin-1-yl)(~2~H_4_)ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




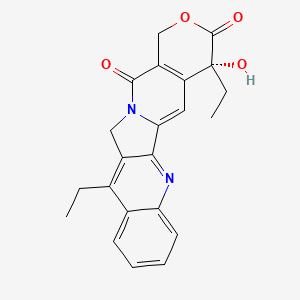
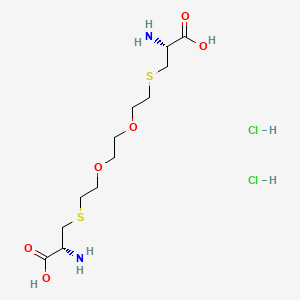

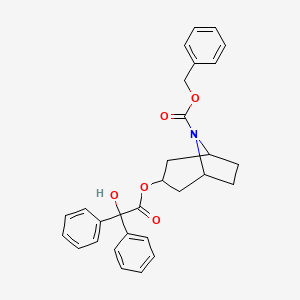


![Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9](/img/structure/B564543.png)

![tert-Butyl (2-{[(E)-{5-[(~2~H_3_)methyloxy]-1-[4-(trifluoromethyl)phenyl]pentylidene}amino]oxy}ethyl)carbamate](/img/structure/B564547.png)
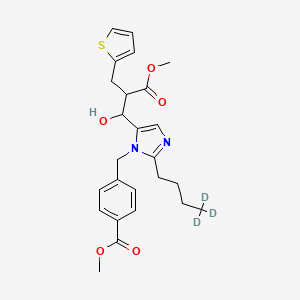
![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)
![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)
![2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide](/img/structure/B564553.png)